molecular formula C21H20FN3O3 B2831528 N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide CAS No. 1021056-50-7

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide

Cat. No.: B2831528
CAS No.: 1021056-50-7
M. Wt: 381.407
InChI Key: HTXCOMYBWPTIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide is a pyridazine-derived compound featuring a 4-fluorophenyl group, a propyl linker, and a phenoxyacetamide moiety. Its synthesis involves coupling 3-(4-fluorophenyl)-6-oxopyridazine with 2-phenoxyacetamide via a propyl spacer, as described in EP 2 903 618 B1 . Key analytical data includes:

  • 1H NMR (DMSO-d6): δ 12.94 (s, 1H, NH), 7.97–7.91 (m, 3H, aromatic), 4.53 (s, 2H, CH2), 2.26 (s, 3H, CH3), and 1.09 (d, J = 6.8 Hz, 6H, isopropyl).
  • Mass spectrometry: m/z 515 (M+H)+ .

Properties

IUPAC Name

N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c22-17-9-7-16(8-10-17)19-11-12-21(27)25(24-19)14-4-13-23-20(26)15-28-18-5-2-1-3-6-18/h1-3,5-12H,4,13-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTXCOMYBWPTIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide typically involves multiple steps:

  • Formation of the Pyridazinone Ring: : The initial step often involves the cyclization of a hydrazine derivative with a diketone to form the pyridazinone ring. For example, 4-fluorophenylhydrazine can react with a suitable diketone under acidic conditions to yield the 4-fluorophenyl-substituted pyridazinone.

  • Alkylation: : The pyridazinone intermediate is then alkylated with a suitable alkyl halide, such as 3-bromopropylamine, under basic conditions to introduce the propylamine side chain.

  • Amidation: : The final step involves the reaction of the alkylated pyridazinone with phenoxyacetyl chloride in the presence of a base like triethylamine to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenoxyacetamide moiety, leading to the formation of corresponding N-oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.

  • Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Nitro, sulfonyl, or other substituted derivatives on the fluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its incorporation into polymers or other materials can lead to the creation of advanced products for various applications.

Mechanism of Action

The mechanism of action of N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridazinone ring may participate in hydrogen bonding or other interactions with the target. The phenoxyacetamide moiety can further stabilize the compound-target complex, leading to modulation of the target’s activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Data
N-(3-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide Pyridazine 4-Fluorophenyl, phenoxyacetamide 514.5 1H NMR δ 12.94 (NH), m/z 515
2-(3-(4-((1H-Indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide (Example 121) Pyrimidine Indazol-5-yl, piperazine, isopropyl ~515 1H NMR δ 8.13 (indazole), m/z 515
6-Chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide Furopyridine 4-Fluorophenyl, pyrimidinyl cyclopropane 585.0 Synthesized via HATU coupling; no bioactivity reported

Functional Group Impact on Bioactivity

  • Pyridazine vs. Pyrimidine Cores : Pyridazine derivatives (e.g., the title compound) often exhibit distinct electronic properties compared to pyrimidines due to the position of nitrogen atoms. Pyrimidines (e.g., Example 121) are more commonly associated with kinase inhibition (e.g., EGFR or VEGFR targets) .
  • Fluorophenyl Groups : The 4-fluorophenyl moiety in all three compounds enhances lipophilicity and metabolic stability. However, its placement on a pyridazine (title compound) versus a furopyridine ( compound) alters steric interactions with target proteins .
  • Linker and Amide Variations : The propyl linker in the title compound may confer flexibility, whereas rigid cyclopropane groups () could restrict conformational mobility, impacting binding affinity .

Pharmacokinetic and Solubility Trends

  • Solubility: The title compound’s phenoxyacetamide group likely improves aqueous solubility compared to the furopyridine derivative in , which has a larger hydrophobic core .
  • Metabolism : Piperazine-containing analogues (Example 121) are prone to N-oxidation, whereas the title compound’s lack of basic amines may reduce CYP-mediated metabolism .

Biological Activity

N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-phenoxyacetamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC22H21F2N3O3
Molecular Weight413.4 g/mol
CAS Number1021254-13-6
StructureChemical Structure

This compound has been investigated for its role as an inhibitor of various enzymes, particularly those involved in metabolic pathways. Its structural similarity to known enzyme inhibitors suggests that it may interact with specific targets, leading to alterations in cellular processes.

Inhibition Studies

Recent studies have highlighted its potential as an α-glucosidase inhibitor, which is crucial for managing type 2 diabetes. For instance, related compounds based on the phenoxyacetamide framework have demonstrated significant inhibitory effects on α-glucosidase, with IC50 values indicating high potency compared to established drugs like Acarbose .

Biological Activity

  • Antitumor Activity :
    • Preliminary studies indicate that compounds similar to this compound exhibit anti-tumor properties by inducing apoptosis in cancer cell lines such as HepG2. This effect is mediated through cell cycle arrest and modulation of apoptotic pathways .
  • Metabolic Stability :
    • The compound has shown favorable metabolic stability in plasma studies, which is critical for therapeutic applications. Non-cytotoxic effects on normal hepatocyte cells further support its potential for clinical use .

Case Study 1: Antidiabetic Potential

A study investigating a series of α-glucosidase inhibitors based on the phenoxyacetamide structure found that certain analogs exhibited an IC50 value as low as 2.11 μM against α-glucosidase. This indicates a promising therapeutic index for managing postprandial hyperglycemia in diabetic patients .

Case Study 2: Antitumor Efficacy

In another investigation, related compounds were tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, suggesting that this compound might share similar mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.